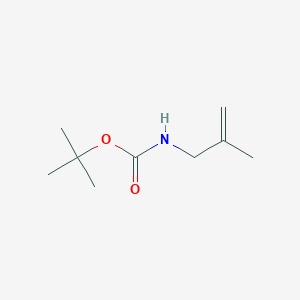![molecular formula C5H3BrN4 B1281953 5-Brom-1H-imidazo[4,5-b]pyrazin CAS No. 91225-41-1](/img/structure/B1281953.png)
5-Brom-1H-imidazo[4,5-b]pyrazin
Übersicht
Beschreibung
5-Bromo-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound with the molecular formula C5H3BrN4 It is a derivative of imidazo[4,5-B]pyrazine, where a bromine atom is substituted at the 5th position
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-imidazo[4,5-B]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
Target of Action
5-Bromo-1H-imidazo[4,5-B]pyrazine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin II (AT 1 and AT 2) and thromboxane A 2 . These targets play crucial roles in regulating blood pressure and inflammatory responses, respectively .
Mode of Action
It is believed to interact with its targets (at 1, at 2, and thromboxane a 2 receptors) and inhibit their activity . This inhibition could lead to changes in the signaling pathways associated with these receptors, resulting in therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-1H-imidazo[4,5-B]pyrazine are likely related to its targets. For instance, inhibition of angiotensin II receptors can affect the renin-angiotensin system, a crucial pathway in regulating blood pressure . Similarly, inhibition of thromboxane A 2 receptors can impact the arachidonic acid pathway, which plays a significant role in inflammation and platelet aggregation .
Pharmacokinetics
This polarity can help overcome solubility problems of poorly soluble drug entities, potentially enhancing the bioavailability of 5-Bromo-1H-imidazo[4,5-B]pyrazine .
Result of Action
The molecular and cellular effects of 5-Bromo-1H-imidazo[4,5-B]pyrazine’s action would be dependent on the specific biological context. Given its potential role as an antagonist of angiotensin II and thromboxane A 2 receptors, it could lead to lowered blood pressure and reduced inflammation .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-imidazo[4,5-B]pyrazine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in carbohydrate metabolism, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, 5-Bromo-1H-imidazo[4,5-B]pyrazine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 5-Bromo-1H-imidazo[4,5-B]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 5-Bromo-1H-imidazo[4,5-B]pyrazine can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H-imidazo[4,5-B]pyrazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific sites on enzymes, inhibiting their activity and thereby affecting biochemical pathways. Additionally, 5-Bromo-1H-imidazo[4,5-B]pyrazine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-imidazo[4,5-B]pyrazine change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-1H-imidazo[4,5-B]pyrazine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-imidazo[4,5-B]pyrazine vary with different dosages in animal models. At lower doses, this compound can modulate biochemical pathways without causing significant adverse effects . At higher doses, 5-Bromo-1H-imidazo[4,5-B]pyrazine may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on biological systems .
Metabolic Pathways
5-Bromo-1H-imidazo[4,5-B]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting nucleotide metabolism . Additionally, 5-Bromo-1H-imidazo[4,5-B]pyrazine can alter metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-imidazo[4,5-B]pyrazine within cells and tissues are essential for its biological activity . This compound is transported across cell membranes through specific transporters and can bind to various proteins that facilitate its distribution within the cell . The localization and accumulation of 5-Bromo-1H-imidazo[4,5-B]pyrazine in specific cellular compartments are critical for its function and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-imidazo[4,5-B]pyrazine significantly affects its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Bromo-1H-imidazo[4,5-B]pyrazine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for 5-Bromo-1H-imidazo[4,5-B]pyrazine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-imidazo[4,5-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-B]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-B]pyrazine: The parent compound without the bromine substitution.
5-Chloro-1H-imidazo[4,5-B]pyrazine: A similar compound with a chlorine atom instead of bromine.
5-Fluoro-1H-imidazo[4,5-B]pyrazine: A fluorine-substituted derivative.
Uniqueness
5-Bromo-1H-imidazo[4,5-B]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-bromo-3H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536613 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-41-1 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the activity of 5-bromo-1H-imidazo[4,5-B]pyrazine as a phleomycin amplifier?
A2: The research paper states that the synthesized 1H-imidazo[4,5-b]pyrazines, including presumably 5-bromo-1H-imidazo[4,5-B]pyrazine, exhibited only "slight activity" as amplifiers of phleomycin []. This suggests that while the compound may enhance the activity of phleomycin to some extent, its effect is limited compared to other potential amplifiers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)











